molecular formula C9H7F4NO3 B8519334 2-Pyridinecarboxylicacid,5-(2,2,3,3-tetrafluoropropoxy)-

2-Pyridinecarboxylicacid,5-(2,2,3,3-tetrafluoropropoxy)-

Cat. No.: B8519334
M. Wt: 253.15 g/mol
InChI Key: DBADNJPSKGVYJM-UHFFFAOYSA-N
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Description

2-Pyridinecarboxylicacid,5-(2,2,3,3-tetrafluoropropoxy)- is a useful research compound. Its molecular formula is C9H7F4NO3 and its molecular weight is 253.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H7F4NO3

Molecular Weight

253.15 g/mol

IUPAC Name

5-(2,2,3,3-tetrafluoropropoxy)pyridine-2-carboxylic acid

InChI

InChI=1S/C9H7F4NO3/c10-8(11)9(12,13)4-17-5-1-2-6(7(15)16)14-3-5/h1-3,8H,4H2,(H,15,16)

InChI Key

DBADNJPSKGVYJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1OCC(C(F)F)(F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a manner analogous to that described in example 17b), the hydrolysis of the 5-(2,2,3,3-tetrafluoro-propoxy)-pyridine-2-carboxylic acid methyl ester with lithium hydroxide yielded the title compound as a light yellow solid (yield 94% of theory). MS (ISP): m/z=253 [M]+.
Name
5-(2,2,3,3-tetrafluoro-propoxy)-pyridine-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Yield
94%

Synthesis routes and methods II

Procedure details

Lithium hydroxide (469 mg, 19.6 mmol) is added to a solution of methyl 5-(2,2,3,3-tetrafluoropropoxy)pyridine-2-carboxylate (1.047 mg, 3.92 mmol) in THF (7 mL) and water (7 mL). The reaction mixture is stirred for 1 hour at 60° C., cooled to ambient temperature, quenched with 1 M HCl (20 mL), diluted with brine and extracted with dichloromethane (3 times). The organic layers are combined, dried over MgSO4, filtered, and concentrated under reduced pressure to give the title compound (921 mg, 93%). ES/MS (m/e): 254.0 (M+1).
Quantity
469 mg
Type
reactant
Reaction Step One
Name
methyl 5-(2,2,3,3-tetrafluoropropoxy)pyridine-2-carboxylate
Quantity
1.047 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Yield
93%

Synthesis routes and methods III

Procedure details

To a solution of 5-(2,2,3,3-tetrafluoro-propoxy)-pyridine-2-carboxylic acid methyl ester (2.6 g) in THF (20 ml) and water (15 ml) was added lithium hydoxide solution (1 M, 19.4 ml) and the reaction mixture was stirred at 22° C. for 30 min. The reaction mixture was neutralised by addition of aqueous HCl (1 N, 19.4 ml), the organic solvent was evaporated, the suspension obtained still containing water was filtered and the residue was dried to give 5-(2,2,3,3-tetrafluoro-propoxy)-pyridine-2-carboxylic acid (2.3 g) as an off-white solid.
Name
5-(2,2,3,3-tetrafluoro-propoxy)-pyridine-2-carboxylic acid methyl ester
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
19.4 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
19.4 mL
Type
reactant
Reaction Step Two

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